molecular formula C9H14N2S2 B13160892 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine

3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine

Cat. No.: B13160892
M. Wt: 214.4 g/mol
InChI Key: SDHJQTVXAZVYQV-UHFFFAOYSA-N
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Description

3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is a complex organic compound with a unique structure that includes both thiopyrano and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiopyrano and thiazole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is unique due to its combination of thiopyrano and thiazole rings with a propan-1-amine group.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

3-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2S2/c10-4-1-2-9-11-7-3-5-12-6-8(7)13-9/h1-6,10H2

InChI Key

SDHJQTVXAZVYQV-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1N=C(S2)CCCN

Origin of Product

United States

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